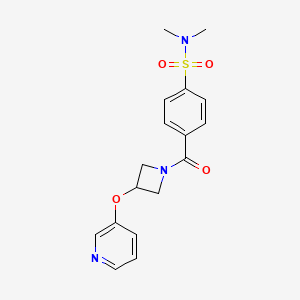
N,N-dimethyl-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N,N-dimethyl-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzenesulfonamide is a sulfonamide compound that exhibits significant biological activity due to its unique structural features. This article reviews its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group, an azetidine ring, and a pyridine moiety, which contribute to its biological properties. The molecular formula is C13H16N3O3S with a molecular weight of approximately 300.35 g/mol. Its structural uniqueness lies in the combination of these functional groups, enhancing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₃O₃S |
| Molecular Weight | 300.35 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN(C)S(=O)(=O)N1CC(C1)OC2=CC=NC=C2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives and azetidine precursors. Key methods include:
- Formation of the Azetidine Ring : Using appropriate reagents such as toluene or dichloromethane.
- Sulfonamide Formation : Reaction with sulfonyl chlorides under basic conditions.
- Pyridine Coupling : Utilizing palladium or copper catalysts for effective coupling reactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, related pyridinyl sulfonamides have shown effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections .
Enzyme Inhibition
The compound is believed to inhibit specific enzymes involved in inflammatory pathways. For example, it may modulate the activity of matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and inflammation . This inhibition can lead to reduced inflammation and improved outcomes in related diseases.
Anticancer Properties
There is emerging evidence supporting the anticancer potential of similar compounds through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The observed IC50 values indicate potent inhibitory effects on various tumor cells, particularly in triple-negative breast cancer (TNBC) models .
Case Studies
- Antibacterial Activity : A study demonstrated that a related compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL.
- Antitumor Efficacy : In vivo studies showed that administration of related sulfonamides significantly inhibited tumor growth in xenograft models of breast cancer, highlighting their therapeutic potential .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Binding : It binds to active sites on enzymes like MMPs, inhibiting their function.
- Receptor Modulation : The compound may also interact with receptors involved in inflammatory responses, leading to downstream effects on cell signaling pathways.
Propiedades
IUPAC Name |
N,N-dimethyl-4-(3-pyridin-3-yloxyazetidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-19(2)25(22,23)16-7-5-13(6-8-16)17(21)20-11-15(12-20)24-14-4-3-9-18-10-14/h3-10,15H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGHGPPGPBLKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













